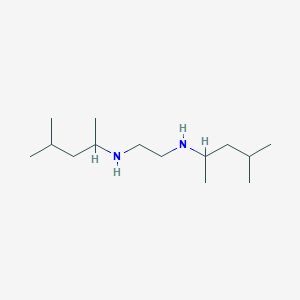
1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)-: is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two amino groups attached to a central ethane backbone, with each amino group further substituted by a 1,3-dimethylbutyl group. The compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- typically involves the reaction of ethylenediamine with 1,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of the 1,3-dimethylbutyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Simpler amines.
Substitution: Substituted ethylenediamine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of polymers and resins, where it acts as a curing agent or cross-linker.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- involves its ability to form stable complexes with metal ions. The amino groups of the compound can coordinate with metal ions, forming chelates that are stable and soluble. This property is particularly useful in applications such as drug delivery, where the compound can help transport metal-based drugs to specific targets in the body.
Comparison with Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Another ethylenediamine derivative with different substituents.
N,N’-Dimethyl-1,2-ethanediamine: A simpler derivative with methyl groups instead of 1,3-dimethylbutyl groups.
Comparison: 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- is unique due to the presence of bulky 1,3-dimethylbutyl groups, which can influence its reactivity and steric properties. This makes it distinct from other ethylenediamine derivatives, which may have smaller or less bulky substituents.
Properties
CAS No. |
3964-15-6 |
|---|---|
Molecular Formula |
C14H32N2 |
Molecular Weight |
228.42 g/mol |
IUPAC Name |
N,N'-bis(4-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(2)9-13(5)15-7-8-16-14(6)10-12(3)4/h11-16H,7-10H2,1-6H3 |
InChI Key |
LCKHBYOSKOUPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCNC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)

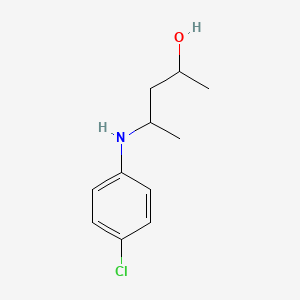


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
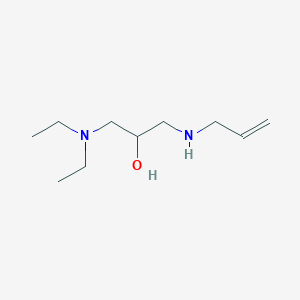
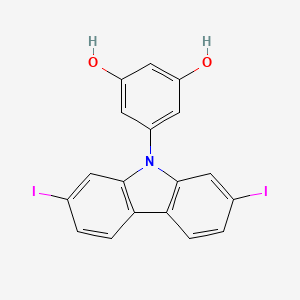
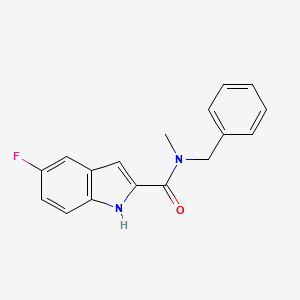
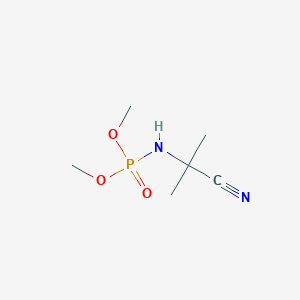
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)

